(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone
Description
Properties
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-3-15-18-19-16(22-15)13-7-9-20(10-8-13)17(21)14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERNHJQTAAOBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate.
Attachment of the Piperidine Ring: The thiadiazole intermediate is then reacted with 4-piperidone under acidic conditions to form the piperidine-thiadiazole intermediate.
Formation of the Methanone Group: The final step involves the reaction of the piperidine-thiadiazole intermediate with m-tolyl chloride in the presence of a base to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted methanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with several classes of thiadiazole derivatives. Key comparisons include:
Key Observations:
- Substituent Effects: The ethyl group in the target compound (vs. N-ethylamino in C3) may enhance metabolic stability by reducing oxidative deamination risks .
- Biological Activity: Bis-thiadiazoles (C1–C4) exhibit broader antimicrobial activity than mono-thiadiazoles, suggesting dimeric structures enhance efficacy .
ADMET Considerations
- Piperidine-containing compounds generally exhibit moderate metabolic stability due to cytochrome P450 interactions. The target’s ethyl group may reduce first-pass metabolism compared to phenyl-substituted analogs .
- C3’s bis-thiadiazole structure shows low hepatotoxicity, suggesting monomeric derivatives (like the target) may require further toxicity profiling.
Biological Activity
The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone is a derivative of piperidine and thiadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H18N4OS
- Molecular Weight : 302.38 g/mol
- CAS Number : 111750-47-1
- Structure : The compound features a piperidine ring substituted with a thiadiazole moiety and a methanone group attached to a m-tolyl group.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 20 |
| Thiadiazole Derivative B | S. aureus | 25 |
| Target Compound | K. pneumoniae | 22 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways.
Case Study : In a study involving HeLa and MCF-7 cell lines:
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 18 µM
This indicates that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics.
The biological activity of the compound is believed to be linked to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis.
- Modulation of Signaling Pathways : The compound may affect pathways related to cell proliferation and apoptosis through the modulation of signaling molecules like caspases and Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
Research has indicated that modifications in the piperidine and thiadiazole moieties significantly influence the biological activity of the compounds. For example:
- Increasing alkyl chain length on the thiadiazole enhances antimicrobial activity.
- Substituents on the piperidine ring can increase selectivity towards specific cancer cell lines.
Q & A
Q. What protocols ensure reproducibility in biological testing?
- Methodology :
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in all assays .
- Blinded Analysis : Assign independent teams to synthesize and test batches to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
